molecular formula C13H14ClN3O B1393541 2-(Chloromethyl)-4-morpholin-4-ylquinazoline CAS No. 668276-06-0

2-(Chloromethyl)-4-morpholin-4-ylquinazoline

Cat. No. B1393541
M. Wt: 263.72 g/mol
InChI Key: GEXLFHXNNHVNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” likely belongs to the class of quinazolines, which are heterocyclic compounds with a two-ring structure consisting of a benzene ring fused to a pyrimidine ring . Quinazolines and their derivatives have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” would likely consist of a quinazoline core, with a chloromethyl group (-CH2Cl) attached at the 2-position and a morpholine ring attached at the 4-position .


Chemical Reactions Analysis

The chloromethyl group in “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” could potentially undergo various reactions, including substitution reactions with nucleophiles . The morpholine ring could also participate in reactions, such as ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-4-morpholin-4-ylquinazoline” would depend on its specific molecular structure. For example, the presence of the chloromethyl group could increase its reactivity, while the morpholine ring could influence its solubility .

Scientific Research Applications

Synthesis and Anticancer Potential

  • Anticancer Agent Synthesis : Li et al. (2010) outlined an improved synthesis process for 2-chloromethyl-4(3H)-quinazolinones, used as key intermediates in preparing novel anticancer agents. This process demonstrates the compound's critical role in developing potential cancer treatments (Li et al., 2010).

  • Synthesis under Solvent-free Conditions : Acharyulu et al. (2008) reported the synthesis of new 4(3H)-quinazolinone derivatives, including 2-(chloromethyl)-4-morpholin-4-ylquinazoline, under solvent-free conditions, highlighting its utility in creating environmentally sustainable chemical processes (Acharyulu et al., 2008).

  • Synthesis and Reactivity Studies : Ozaki et al. (1980) investigated the synthesis and reactivity of 1-phenyl-2-substituted-4(1H)-quinazolinones, revealing the compound's versatility in chemical reactions (Ozaki et al., 1980).

Other Applications and Studies

  • Biological Evaluation : Yurttaş et al. (2013) synthesized and evaluated the anticancer activities of benzimidazole derivatives involving 2-(chloromethyl)benzimidazole, indicating the compound's significance in medicinal chemistry (Yurttaş et al., 2013).

  • Chemical Transformations : Zagorevskii et al. (1980) developed a synthesis process for tetrahydro-γ-carbolines, showing the compound's role in complex chemical transformations (Zagorevskii et al., 1980).

  • Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) described the development of a neurokinin-1 receptor antagonist, highlighting the compound's potential in neuropharmacology (Harrison et al., 2001).

properties

IUPAC Name

4-[2-(chloromethyl)quinazolin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-9-12-15-11-4-2-1-3-10(11)13(16-12)17-5-7-18-8-6-17/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXLFHXNNHVNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-morpholin-4-ylquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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